Delta8(9)-Dexamethasone

Impurity Profiling Mass Spectrometry Structural Elucidation

Delta8(9)-Dexamethasone (CAS not widely established; molecular formula C22H28O5; MW 372.45) is a structurally related impurity of the synthetic glucocorticoid dexamethasone, characterized by a double bond between the eighth and ninth carbon atoms (Δ8(9)) on the steroid backbone, distinguishing it from the parent compound's Δ1,4 diene system. The compound is primarily utilized as a certified reference standard in pharmaceutical quality control, forced degradation studies, and analytical method development to ensure the accurate identification and quantification of impurities in dexamethasone active pharmaceutical ingredients (APIs) and finished drug products.

Molecular Formula C22H28O5
Molecular Weight 372.5 g/mol
Cat. No. B15354113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelta8(9)-Dexamethasone
Molecular FormulaC22H28O5
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1CC2C3=C(C(CC2(C1(C(=O)CO)O)C)O)C4(C=CC(=O)C=C4CC3)C
InChIInChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,16-17,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,16+,17+,20+,21+,22+/m1/s1
InChIKeyHBFNXGQYHPXHCK-CCDZBXPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delta8(9)-Dexamethasone Reference Standard: Specifications and Impurity Profiling


Delta8(9)-Dexamethasone (CAS not widely established; molecular formula C22H28O5; MW 372.45) is a structurally related impurity of the synthetic glucocorticoid dexamethasone, characterized by a double bond between the eighth and ninth carbon atoms (Δ8(9)) on the steroid backbone, distinguishing it from the parent compound's Δ1,4 diene system . The compound is primarily utilized as a certified reference standard in pharmaceutical quality control, forced degradation studies, and analytical method development to ensure the accurate identification and quantification of impurities in dexamethasone active pharmaceutical ingredients (APIs) and finished drug products .

Why Dexamethasone Cannot Substitute for Delta8(9)-Dexamethasone in Analytical Workflows


Delta8(9)-Dexamethasone and dexamethasone are distinct chemical entities with differing retention times and spectral signatures; substituting one for the other in analytical assays would compromise method accuracy, system suitability, and regulatory compliance. While dexamethasone serves as the active pharmaceutical ingredient, Delta8(9)-Dexamethasone functions specifically as a critical impurity marker—its presence, separation, and quantification are essential for demonstrating control over the impurity profile of dexamethasone drug substances and products . Using dexamethasone in place of its Δ8(9) impurity would fail to meet compendial requirements for impurity resolution, potentially leading to inaccurate impurity assessments and non-compliance with ICH Q3A/Q3B guidelines [1].

Delta8(9)-Dexamethasone: Quantitative Differentiation from Dexamethasone and Other Structural Analogs


Molecular Weight and Formula Differentiation from Dexamethasone

Delta8(9)-Dexamethasone (C22H28O5, MW 372.45) lacks the fluorine atom present in dexamethasone (C22H29FO5, MW 392.46), resulting in a molecular weight difference of approximately 20 Da . This mass difference is critical for unambiguous identification in LC-MS workflows, as the two compounds produce distinct molecular ion peaks that prevent co-elution misidentification .

Impurity Profiling Mass Spectrometry Structural Elucidation

Chromatographic Resolution Requirements for Dexamethasone and Related Impurities

USP43-NF38 monograph methods for dexamethasone impurity profiling specify that dexamethasone and betamethasone must be baseline resolved with a minimum resolution (Rs) of 1.5; Delta8(9)-Dexamethasone, as a known impurity, requires a validated reference standard to establish its retention time and confirm separation from the API peak [1]. Without a certified Δ8(9)-Dexamethasone standard, laboratories cannot verify that this impurity is adequately resolved from dexamethasone, potentially compromising compliance [2].

HPLC Method Validation USP Monograph Compliance System Suitability

Structural Basis for Distinct NMR and IR Spectral Signatures

The Δ8(9) double bond in Delta8(9)-Dexamethasone generates distinct proton and carbon NMR signals not present in dexamethasone's Δ1,4 diene system, enabling unambiguous structural confirmation. High-resolution NMR and MS data, combined with 3D structural modeling, confirm the unique stereochemistry and spatial arrangement of the Δ8(9) impurity [1]. These spectral differences are critical for identity testing and purity assessment in reference standard certification .

NMR Spectroscopy Structural Confirmation Quality Control

Quantification Limits for Dexamethasone Impurities in Stability-Indicating Methods

Validated stability-indicating HPLC methods for dexamethasone drug substance achieve a Limit of Quantitation (LOQ) of 0.05% for impurities, and 0.1% for degradation products in formulated drug products [1]. Delta8(9)-Dexamethasone, as a potential degradation-related impurity, must be controlled below these thresholds to meet ICH Q3A/Q3B reporting requirements; use of a certified reference standard is necessary for accurate quantitation at these low levels [2].

Stability Studies ICH Guidelines LOQ Validation

Delta8(9)-Dexamethasone: Primary Application Scenarios in Pharmaceutical Development and Quality Control


Reference Standard for USP/EP Compendial Impurity Profiling

Pharmaceutical quality control laboratories utilize Delta8(9)-Dexamethasone as a certified reference standard to establish retention time markers and confirm system suitability in USP43-NF38 and EP monograph-compliant HPLC methods for dexamethasone impurity profiling . The standard enables accurate identification and quantification of the Δ8(9) impurity in dexamethasone API and finished drug products, ensuring compliance with regulatory reporting thresholds.

Forced Degradation and Stability-Indicating Method Validation

In forced degradation studies (acid, base, oxidative, thermal, and photolytic stress), Delta8(9)-Dexamethasone serves as a reference marker to identify potential degradation pathways of dexamethasone and to validate that stability-indicating HPLC methods can resolve this impurity from the parent peak with sufficient sensitivity . This is critical for establishing shelf-life specifications and demonstrating analytical method robustness in ANDA and NDA submissions [1].

LC-MS and NMR Structural Confirmation in Impurity Identification

Research laboratories use Delta8(9)-Dexamethasone reference material to confirm the identity of unknown impurities detected in dexamethasone samples via LC-MS/MS and NMR spectroscopy . The distinct mass (372.45 Da) and unique NMR spectral features of the Δ8(9) impurity enable unambiguous structural assignment, supporting regulatory inquiries and manufacturing process optimization.

Synthesis Process Control and Intermediate Monitoring

During the chemical or biotechnological synthesis of dexamethasone, Delta8(9)-Dexamethasone may form as a process-related impurity at specific synthetic stages. Use of a reference standard allows process chemists to monitor reaction progress, optimize purification steps, and demonstrate control over the impurity profile in the final API, which is essential for meeting ICH Q11 development and manufacturing guidelines .

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